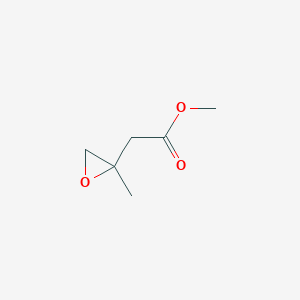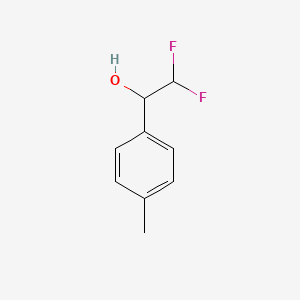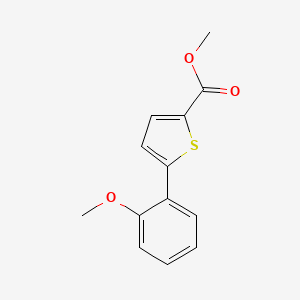
3-amino-N-methyl-2-(methylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-amino-N-methyl-2-(methylamino)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in medicinal chemistry and other fields. This compound is characterized by the presence of an amino group, a methyl group, and a benzamide structure, making it a versatile intermediate in various chemical reactions and syntheses .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-methyl-2-(methylamino)benzamide can be achieved through several methods. One common approach involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction is typically carried out in a microflow system to optimize reaction conditions and achieve high yields . Another method involves the reduction of 4-methyl-3-nitroaniline followed by selective acylation .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow microreactor systems. These systems allow for precise control of reaction parameters, leading to efficient and scalable production . The use of microreactors also minimizes the formation of by-products and enhances the overall yield of the desired compound.
化学反応の分析
Types of Reactions
3-amino-N-methyl-2-(methylamino)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amino compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amino compounds, and various substituted benzamides .
科学的研究の応用
3-amino-N-methyl-2-(methylamino)benzamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-amino-N-methyl-2-(methylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities . The molecular targets and pathways involved in these effects are still under investigation, but they are believed to include key signaling proteins and receptors .
類似化合物との比較
Similar Compounds
2-amino-N,3-dimethylbenzamide: This compound has a similar structure but differs in the position of the amino and methyl groups.
N-methylbenzamide: A simpler compound with only one methyl group attached to the benzamide structure.
3-amino-N-methylbenzamide: Lacks the additional methyl-amino group present in 3-amino-N-methyl-2-(methylamino)benzamide.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in medicinal chemistry and other fields .
特性
分子式 |
C9H13N3O |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
3-amino-N-methyl-2-(methylamino)benzamide |
InChI |
InChI=1S/C9H13N3O/c1-11-8-6(9(13)12-2)4-3-5-7(8)10/h3-5,11H,10H2,1-2H3,(H,12,13) |
InChIキー |
WUFIZTHEOIJXRS-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=CC=C1N)C(=O)NC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
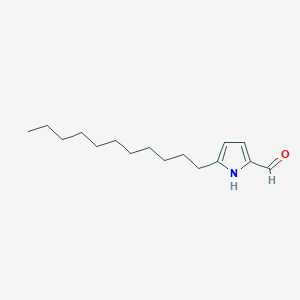
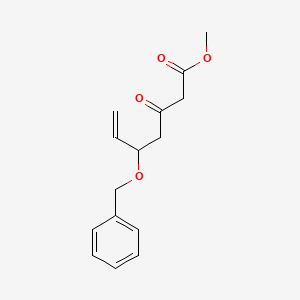
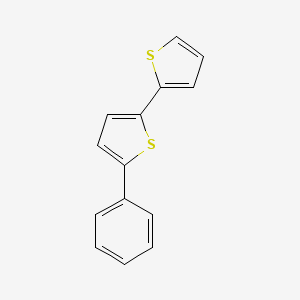

![4-Bromo-1-[(2,2-dimethoxyethyl)oxy]-2-methylbenzene](/img/structure/B8614663.png)
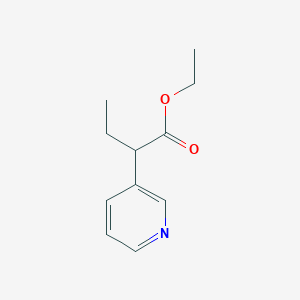

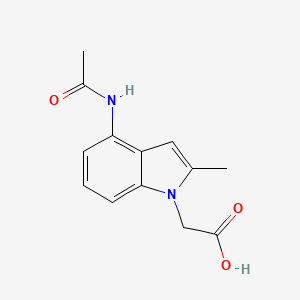
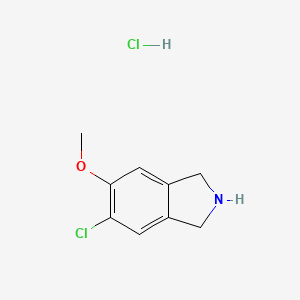
![4-Chloro-3-[3-(methyloxy)phenyl]thieno[2,3-b]pyridine](/img/structure/B8614703.png)

